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Executive Summary

Methyl 3-hydroxy-2-methoxybenzoate (CAS: 2169-25-7) is a specialized phenolic ester
primarily utilized in medicinal chemistry and chemical ecology as a comparative structural
probe. Unlike its regioisomer methyl 3-methoxysalicylate (methyl 2-hydroxy-3-
methoxybenzoate), which exhibits potent antifeedant and anti-inflammatory properties due to
intramolecular hydrogen bonding, the 3-hydroxy-2-methoxy isomer serves as a critical
"negative control" or "activity modulator" in SAR studies. Its biological value lies in defining the
pharmacophore requirements for benzoate-binding enzymes and receptors.

Key Applications:

o Chemical Ecology: Antifeedant activity profiling (comparative SAR against Hylobius abietis).
o Medicinal Chemistry: Synthetic intermediate for multi-substituted aromatic scaffolds.

e Plant Biology: Investigation of salicylate-like defense signaling pathways.

Chemical Biology Profile
Structural Determinants of Activity
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The biological distinctiveness of Methyl 3-hydroxy-2-methoxybenzoate arises from the
positioning of its substituents.

o The "Salicylate Shift": In typical bioactive salicylates (2-hydroxy benzoates), the hydroxyl
group at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This
"pseudo-ring" is crucial for cell membrane permeability and receptor binding.

o The 3-Hydroxy-2-Methoxy Configuration: In this isomer, the C2 position is occupied by a
methoxy group (-OCHs), which is bulky and cannot donate a hydrogen bond. The hydroxyl
group is shifted to C3.

o Consequence: This disruption of the intramolecular H-bond alters lipophilicity (LogP) and
changes the molecule's electronic surface potential, often drastically reducing affinity for
targets requiring the "salicylate motif* while retaining general phenolic antioxidant activity.

Physical & Chemical Properties

Property Value Relevance

Standard benzoate ester

Molecular Formula CoH1004

scaffold.[1]

Fragment-sized; ideal for
Molecular Weight 182.17 g/mol fragment-based drug discovery

(FBDD).

Moderate lipophilicity; good
LogP (Predicted) ~1.8 Pop y g

membrane permeability.

) Available for intermolecular

H-Bond Donors 1 (Phenolic OH) ) . o

interactions (receptor binding).

Ester oxygens and methoxy
H-Bond Acceptors 4

oxygen.

N ) The C4 and C6 positions are
o Electrophilic Aromatic .
Key Reactivity Substituti activated for further
ubstitution
functionalization.

Biological Activity & Case Studies
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Case Study: Antifeedant Activity (The Pine Weeuvil
Model)

A pivotal study involving this molecule focused on the large pine weevil (Hylobius abietis), a
major forestry pest.[2] Researchers synthesized a library of hydroxy-methoxybenzoate isomers
to determine the precise structural features required to repel the weevil.

e The Findings:

o High Activity: Methyl 2-hydroxy-3-methoxybenzoate (Salicylate motif) showed significant
antifeedant effects.

o Low/Modulated Activity:Methyl 3-hydroxy-2-methoxybenzoate showed significantly
reduced activity.

e Mechanistic Insight: This comparative data confirmed that the 2-hydroxy group (and the
resulting intramolecular H-bond) is the primary pharmacophore for the weevil's gustatory
receptors. The 3-hydroxy-2-methoxy isomer effectively validated the specificity of the
receptor interaction.

Antimicrobial & Antioxidant Potential
As a phenolic compound, Methyl 3-hydroxy-2-methoxybenzoate possesses intrinsic

antioxidant capacity via proton donation (HAT mechanism) from the C3-hydroxy! group.

o Plant Defense: It acts as a minor metabolite in the shikimate/phenylpropanoid pathway,
potentially contributing to the "cocktail effect” of plant volatile organic compounds (VOCs)
that inhibit bacterial growth.

e Mechanism: Disruption of bacterial cell walls via the lipophilic ester moiety, followed by
interference with oxidative stress response systems.

Experimental Protocols
Synthesis of Methyl 3-hydroxy-2-methoxybenzoate

Rationale: This isomer is not always commercially available in bulk. The following protocol
describes a regioselective synthesis via partial methylation.
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Reagents: 2,3-Dihydroxybenzoic acid methyl ester, Potassium Carbonate (K2COs), Methyl
lodide (Mel), Acetone/Methanol.

Step-by-Step Workflow:
o Starting Material: Dissolve Methyl 2,3-dihydroxybenzoate (1.0 eq) in anhydrous acetone.

o Base Addition: Add anhydrous K2COs (1.1 eq). Note: Stoichiometry is critical to favor mono-
methylation.

o Methylation: Add Methyl lodide (1.0 eq) dropwise at 0°C.

o Mechanistic Note: The 2-OH is hydrogen-bonded to the carbonyl, making it less
nucleophilic than the 3-OH. However, under specific basic conditions, the steric hindrance
and electronic environment can be tuned. (Alternatively, start with 3-hydroxy-2-
methoxybenzoic acid and perform Fischer esterification with MeOH/H2S0Oa4).

o Reflux: Heat to reflux for 4—6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
o Workup: Filter off inorganic salts. Evaporate solvent.[2]
« Purification: Purify the crude oil via silica gel column chromatography.

o Elution: The target isomer (3-hydroxy-2-methoxy) will have a distinct Rf value compared to
the di-methoxy or starting material due to the free phenol.

Biological Assay: Disk Diffusion Susceptibility Test

Rationale: To assess baseline antimicrobial activity.

e Preparation: Dissolve Methyl 3-hydroxy-2-methoxybenzoate in DMSO to a final
concentration of 10 mg/mL.

« Inoculation: Spread 100 uL of bacterial suspension (S. aureus or E. coli, 106 CFU/mL) onto
Mueller-Hinton agar plates.

o Application: Place sterile 6mm filter paper disks on the agar. Pipette 10 pL of the compound
solution onto the test disk.
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o Controls: DMSO (Negative), Ciprofloxacin (Positive).

e |ncubation: Incubate at 37°C for 24 hours.

e Analysis: Measure the Zone of Inhibition (mm).[3] A zone >10mm indicates moderate activity

for phenolic esters.

Visualization: Structure-Activity Relationship (SAR)
Logic

The following diagram illustrates the critical difference between the active "Salicylate” motif and
the "Probe" motif of Methyl 3-hydroxy-2-methoxybenzoate.
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Caption: SAR Logic comparison showing how the 2-OMe substitution disrupts the
intramolecular hydrogen bond essential for high-affinity binding in salicylate-responsive targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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